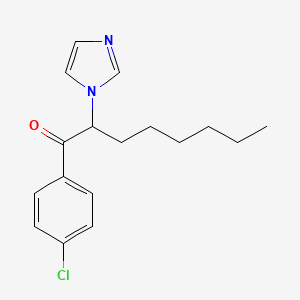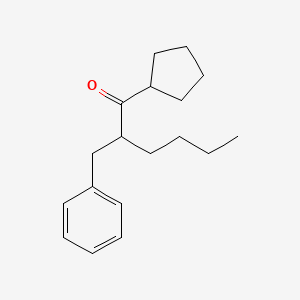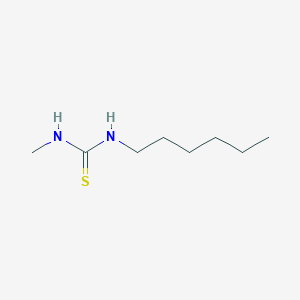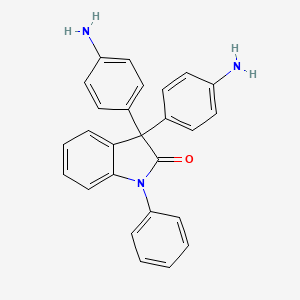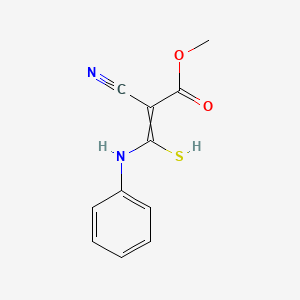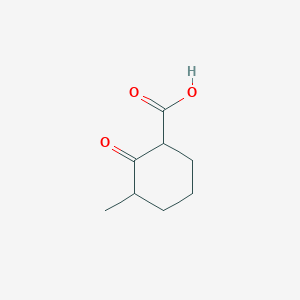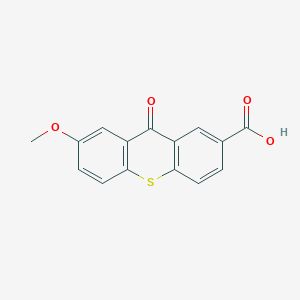
2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole is an organic compound characterized by its unique structure, which includes a cyclopentadiene ring fused to a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. In this case, cyclopentadiene acts as the diene, and a suitable dienophile, such as a substituted benzodioxole, is used. The reaction is usually carried out under thermal conditions, often requiring temperatures between 60°C and 120°C to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Hydrogenated products with reduced double bonds.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its reactive diene moiety.
Mechanism of Action
The mechanism of action of 2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole involves its ability to participate in cycloaddition reactions, forming stable adducts with various dienophiles. This reactivity is attributed to the electron-rich nature of the cyclopentadiene ring, which facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as binding to biological macromolecules in medicinal chemistry or forming cross-linked networks in materials science.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but with a trimethylsilyl group instead of the benzodioxole moiety.
Fulvenes: Compounds with a similar cyclopentadiene core but different substituents, often used in cycloaddition reactions.
Cyclopentadienone derivatives: Compounds with a cyclopentadienone core, used in various organic synthesis applications.
Uniqueness
2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole is unique due to the presence of the benzodioxole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the synthesis of complex organic molecules and the development of advanced materials.
Properties
CAS No. |
53639-64-8 |
|---|---|
Molecular Formula |
C12H8O2 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-cyclopenta-2,4-dien-1-ylidene-1,3-benzodioxole |
InChI |
InChI=1S/C12H8O2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h1-8H |
InChI Key |
IWQKFWZNKRIACS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC(=C3C=CC=C3)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


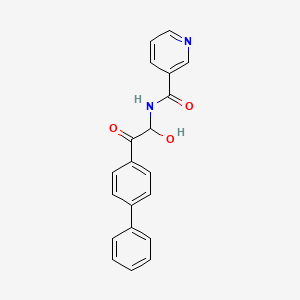
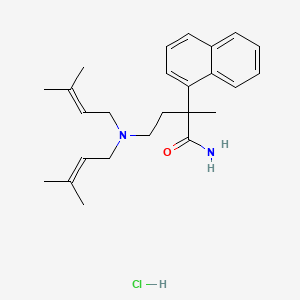

![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
